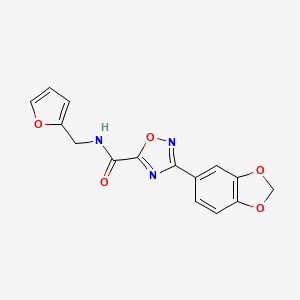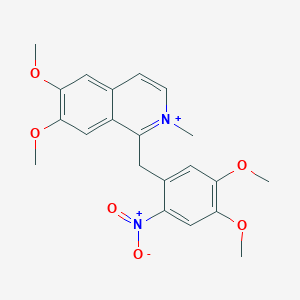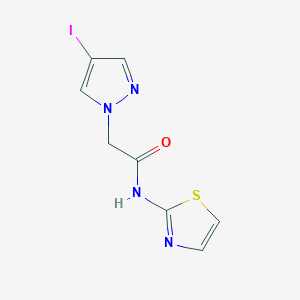![molecular formula C10H15N5O3S B11064159 2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide](/img/structure/B11064159.png)
2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydrazino, oxoethyl, sulfanyl, hydroxymethyl, and methyl groups attached to a nicotinohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the nicotinohydrazide core, followed by the introduction of the hydrazino and oxoethyl groups. The sulfanyl group is then added through a thiolation reaction, and finally, the hydroxymethyl and methyl groups are introduced through alkylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxoethyl group can produce hydroxyl derivatives .
Scientific Research Applications
2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with enzyme active sites, inhibiting their activity. The oxoethyl and sulfanyl groups can interact with cellular pathways, modulating various biological processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINAMIDE
- 2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOACID
Uniqueness
2-[(2-HYDRAZINO-2-OXOETHYL)SULFANYL]-4-(HYDROXYMETHYL)-6-METHYLNICOTINOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .
Properties
Molecular Formula |
C10H15N5O3S |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
2-(2-hydrazinyl-2-oxoethyl)sulfanyl-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C10H15N5O3S/c1-5-2-6(3-16)8(9(18)15-12)10(13-5)19-4-7(17)14-11/h2,16H,3-4,11-12H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
QKTRDYZBXVLVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NN)C(=O)NN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11064091.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11064096.png)
![ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11064105.png)
![1-benzyl-2-hydroxy-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11064112.png)
![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![4-fluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11064120.png)
![2-{8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B11064128.png)


![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11064150.png)

![1-{[Dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11064164.png)
![3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11064173.png)
